2-chloro-N-[2-(2-methylpropoxy)phenyl]acetamide
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Overview
Description
2-chloro-N-[2-(2-methylpropoxy)phenyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a phenyl ring substituted with a 2-methylpropoxy group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(2-methylpropoxy)phenyl]acetamide typically involves the reaction of 2-(2-methylpropoxy)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(2-methylpropoxy)phenyl]acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Oxidation and Reduction: The phenyl ring can undergo oxidation to form quinones or reduction to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic substitution: Formation of substituted acetamides.
Hydrolysis: Formation of 2-(2-methylpropoxy)aniline and acetic acid.
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexane derivatives.
Scientific Research Applications
2-chloro-N-[2-(2-methylpropoxy)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(2-methylpropoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-phenylacetamide: Lacks the 2-methylpropoxy group, resulting in different chemical and biological properties.
N-(2,6-dimethylphenyl)chloroacetamide: Contains a dimethylphenyl group instead of the 2-methylpropoxy group.
2-chloro-N-(4-chlorophenyl)acetamide: Substituted with a chloro group on the phenyl ring.
Uniqueness
2-chloro-N-[2-(2-methylpropoxy)phenyl]acetamide is unique due to the presence of the 2-methylpropoxy group, which imparts distinct steric and electronic properties. This structural feature may enhance its interaction with specific biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-chloro-N-[2-(2-methylpropoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-9(2)8-16-11-6-4-3-5-10(11)14-12(15)7-13/h3-6,9H,7-8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMLHFLHHPLJTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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